4-tert-butyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine
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Overview
Description
4-tert-butyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine is a complex organic compound that features a pyrimidine core substituted with tert-butyl, methoxypyrimidinyl, and piperazinyl groups
Preparation Methods
The synthesis of 4-tert-butyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrimidine core, followed by the introduction of the tert-butyl and methoxypyrimidinyl groups. The piperazinyl group is then attached through nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
4-tert-butyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the pyrimidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazinyl or pyrimidinyl positions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alkoxides
Scientific Research Applications
4-tert-butyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-tert-butyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine involves its interaction with specific molecular targets. The piperazinyl and pyrimidinyl groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target, but it often involves binding to active sites or allosteric sites on proteins .
Comparison with Similar Compounds
Similar compounds to 4-tert-butyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine include other pyrimidine derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications. Examples include:
- 4,4′,4″-Tri-tert-Butyl-2,2′:6′,2″-terpyridine
- 1-(tert-Butyl) 4-methyl 4-(6-methoxypyridin-2-yl)piperidine-1,4-dicarboxylate
- 2,2′-Methylenebis [4-(1,1,3,3-tetramethylbutyl)-6-benzotriazol-2-ylphenol] These compounds highlight the versatility of the pyrimidine scaffold and its potential for modification to achieve desired properties .
Properties
IUPAC Name |
4-tert-butyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-13-20-14(18(2,3)4)12-15(21-13)23-8-10-24(11-9-23)17-19-7-6-16(22-17)25-5/h6-7,12H,8-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJDFFATUPNJGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)OC)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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